5-Cyclopropylnicotinaldehyde
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Overview
Description
5-Cyclopropylnicotinaldehyde is a chemical compound with the molecular formula C9H9NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropylnicotinaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . For a more detailed analysis, one would need to refer to a dedicated chemical structure database or tool .Scientific Research Applications
Synthesis of Tetrahydrofurans and Cyclopropanes
5-Cyclopropylnicotinaldehyde, due to its structural uniqueness, serves as a versatile precursor in organic synthesis. It has been utilized in the highly diastereoselective synthesis of tetrahydrofurans through Lewis acid-catalyzed cyclopropane/aldehyde cycloadditions, showcasing its utility in preparing regiodefined tetrahydrofurans with high cis diastereoselectivity (Pohlhaus & Johnson, 2005). Moreover, the synthesis of “Garner” aldehyde-derived cyclopropylboronic esters highlights its application in creating cyclopropylboronic esters with significant diastereoselectivity, further emphasizing its role in constructing complex molecular architectures (Pietruszka, Witt & Frey, 2003).
Catalysis and Stereoselective Reactions
5-Cyclopropylnicotinaldehyde is integral to catalytic processes that promote regio- and diastereoselective cycloadditions, leading to the construction of tetrahydrofurans with distinct stereochemistry. For instance, AlCl3-promoted cycloadditions between activated cyclopropanes and aromatic aldehydes result in tetrahydrofurans with excellent diastereoselectivities, underlining its utility in synthesizing diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with moderate to good yields (Yang et al., 2011).
Creation of Complex Molecules
The versatility of 5-Cyclopropylnicotinaldehyde extends to the synthesis of complex molecules such as sesquisabinene and sesquithujene terpenoids. A gold-catalyzed entry into these families of terpenoids through enyne cycloisomerization demonstrates the compound's pivotal role in forming bicyclic cyclopropyl ketone derivatives, which serve as precursors to various terpenoids, including cedrene and cedrol (Fürstner & Schlecker, 2008).
Bioactivity and Pharmacological Potential
In the realm of bioactivity, 5-Cyclopropylnicotinaldehyde derivatives have demonstrated antitrypanosomal activity. Compounds synthesized from 6-N-cyclopropyladenosine analogues modified at the 5' carbon, specifically 5'-iodomethylene adenosine analogues, exhibit potent activity against Trypanosoma brucei in vitro, showcasing potential pharmacological applications (Rapp et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-cyclopropylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNIRXDMASLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745106 |
Source
|
Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylnicotinaldehyde | |
CAS RN |
1211589-30-8 |
Source
|
Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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